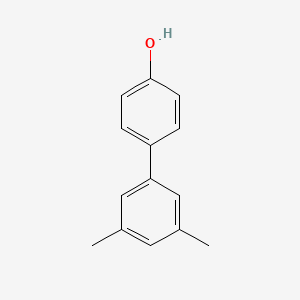

4-(3,5-Dimethylphenyl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(3,5-Dimethylphenyl)phenol” is a chemical compound that belongs to the class of phenols. It is also known by other names such as 3,5-Dimethylphenol and 1-Hydroxy-3,5-dimethylbenzene . It has a molecular formula of C8H10O .

Synthesis Analysis

The synthesis of “4-(3,5-Dimethylphenyl)phenol” and its derivatives has been a subject of research. For instance, a study reported a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study reported the synthesis of (E)-2-(1-hydrazonoethyl)-4,5-dimethylphenol .

Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethylphenyl)phenol” can be represented by the InChI code: InChI=1S/C8H10O/c1-6-3-7(2)5-8(9)4-6/h3-5,9H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Inhibition of Dehydrogenase Activity

4-(3,5-Dimethylphenyl)phenol, a type of substituted phenol, has been studied for its impact on dehydrogenase enzyme activity in bacteria. Research showed that at certain concentrations, phenolic compounds like 3,5-dimethylphenol can inhibit dehydrogenase activities, indicating a toxic effect on bacteria. This finding is significant for understanding the interaction of phenolic compounds with microorganisms and their potential use in controlling bacterial activity in various environments (Nweke & Okpokwasili, 2010).

Biodegradation in Wastewater Treatment

The biodegradation of substituted phenols, including 3,5-dimethylphenol, has been explored as a crucial process in wastewater treatment. Studies on phenolic mixture biodegradation show that the presence of different substituted phenols can influence the degradation rates of each other, which is vital for developing effective wastewater treatment strategies (Tomei & Annesini, 2008).

Role in Crystal Growth and Design

Research into the polymorphs and solvates of isomeric bis-phenols, including 3,5-dimethylphenol, has provided insights into the crystal growth and design of these compounds. This understanding is crucial for applications in materials science, particularly in developing new materials with specific crystallographic properties (Nath & Baruah, 2013).

Environmental Toxicity and Degradation

The environmental toxicity of substituted phenols, such as 4-chloro-3,5-dimethylphenol, has been a subject of study. Research focuses on their persistence and potential toxicity in aquatic environments, as well as the exploration of advanced oxidation processes for their removal. Such studies are crucial for environmental protection and the development of effective pollution control methods (Li et al., 2020).

Anaerobic Biodegradability and Toxicity

The anaerobic biodegradability and toxicity of substituted phenols, including 3,5-dimethylphenol, under methanogenic conditions have been evaluated. Understanding the anaerobic degradation pathways and toxicity levels of these compounds is vital for environmental biotechnology applications, particularly in the context of bioremediation and waste management (O'Connor & Young, 1989).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

Phenolic compounds, in general, are known to play a role in various biological processes, including oxidative stress-related pathways . They can act as antioxidants, neutralizing harmful free radicals and reducing oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name |

4-(3,5-dimethylphenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFCSEHNWYJNIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597209 |

Source

|

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dimethylphenyl)phenol | |

CAS RN |

896427-71-7 |

Source

|

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine](/img/structure/B1370132.png)

![2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid](/img/structure/B1370140.png)

![Phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B1370148.png)